
Sodium anisate
Overview
Description
Sodium anisate (sodium 4-methoxybenzoate, C₈H₇NaO₃) is the sodium salt of p-anisic acid (4-methoxybenzoic acid). It is widely utilized in skincare and cosmetic formulations as a natural preservative, pH regulator, and anti-inflammatory agent . Derived from plants such as anise (Pimpinella anisum) and basil, it inhibits microbial growth (e.g., Propionibacterium acnes and Staphylococcus aureus) while maintaining skin acidity (pH 4.5–5.5), which supports microbial balance and reduces irritation . Its molecular weight is 174.13 g/mol, with ChemSpider ID 64248 and EINECS 208-634-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium anisate is synthesized by neutralizing p-anisic acid with sodium hydroxide. The reaction typically involves dissolving p-anisic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is usually carried out at room temperature and under mild conditions .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled addition of sodium hydroxide to a solution of p-anisic acid, followed by purification steps to remove any impurities. The final product is then dried and packaged for use in various applications .
Chemical Reactions Analysis
Thermal Decomposition
At elevated temperatures, sodium anisate undergoes decomposition, producing sodium carbonate (Na₂CO₃), anisole (C₆H₅OCH₃), and carbon dioxide (CO₂) . This reaction is critical in industrial processes involving high-temperature formulations.
Reaction: Conditions:
Products:
Product | Role in Decomposition |
---|---|
Sodium carbonate | Alkaline residue |
Anisole | Volatile aromatic compound |
Carbon dioxide | Gas byproduct |
Hydrolysis in Aqueous Media
This compound hydrolyzes in water, releasing p-anisic acid (C₈H₈O₃) and sodium ions (Na⁺) . The rate of hydrolysis is pH-dependent, accelerating under acidic conditions.
Reaction: Key Findings:
- pH Sensitivity : Below pH 6.5, equilibrium shifts toward p-anisic acid, which precipitates due to low water solubility .
- Hydrolytic Degradation : Studies on oligoesters containing p-anisic acid moieties show progressive cleavage of ester bonds, releasing free p-anisic acid over 336 hours at 37°C .
Degradation Profile :
Time (hours) | Released p-Anisic Acid (%) |
---|---|
24 | 15 |
168 | 45 |
336 | 85 |
Acid-Base Reactions
This compound reacts with strong acids (e.g., HCl) to regenerate p-anisic acid and form corresponding salts .
Reaction: Applications:
- Used in preservative systems with organic acids (e.g., sodium levulinate) to enhance antimicrobial efficacy at pH 4.5–6.5 .
Ion Exchange Reactions
This compound participates in ion exchange with divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble p-anisic acid salts .
Reaction with CaCl₂: Implications:
Antimicrobial Activity
While not a classical chemical reaction, this compound disrupts microbial cell membranes via ionic interactions, leading to cell lysis .
Mechanism:
- Membrane Disruption : Na⁺ and p-anisic acid anions increase membrane permeability.
- Metabolic Interference : Inhibits β-carbonic anhydrase in fungi (IC₅₀ = 9.9 nM) .
Efficacy Against Pathogens :
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Aspergillus niger | 0.5% (w/v) |
Staphylococcus aureus | 0.3% (w/v) |
Compatibility in Formulations
This compound synergizes with surfactants and organic acids (e.g., glyceryl caprylate) in cosmetic preservatives .
Optimized Preservative Blend :
Component | Concentration Range | Role |
---|---|---|
This compound | 0.5–7.0% | Antifungal agent |
Sodium levulinate | 1.0–5.0% | Broad-spectrum preservative |
Glyceryl caprylate | 0.25–3.0% | Enhances solubility |
Scientific Research Applications
Antimicrobial Properties
Sodium anisate exhibits significant antimicrobial activity, making it a valuable compound in various industries. Research indicates its effectiveness against a range of microorganisms:
- Fungi : Studies have demonstrated that this compound effectively inhibits the growth of fungi such as Aspergillus niger and Aspergillus flavus, which are notorious for causing food spoilage. A study published in Scientific Data highlighted its antifungal properties, showcasing its potential in food preservation and safety.
- Bacteria : this compound also shows antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. Research published in the Journal of Applied Microbiology confirmed its efficacy in inhibiting these bacteria, further supporting its use in food safety and hygiene applications.
Food Preservation
Due to its broad-spectrum antimicrobial properties, this compound is utilized as a natural preservative in the food industry. It helps extend the shelf life of various products by preventing microbial growth without the adverse effects associated with synthetic preservatives. Its application includes:
- Beverages : this compound is used to enhance the stability and safety of beverages by inhibiting microbial contamination.
- Processed Foods : It is incorporated into processed foods to maintain quality and prevent spoilage.
Cosmetic and Personal Care Products
This compound is increasingly favored in cosmetic formulations as a natural preservative. Its benefits include:
- Preservative Action : It protects skincare products from microbial growth, ensuring product safety and longevity without causing skin irritation .
- Skin Soothing Properties : Beyond preservation, this compound is known for its anti-inflammatory effects, making it beneficial for soothing irritated skin. It is commonly found in face creams, lotions, and cleansers .
Scientific Research Applications
In scientific research, this compound serves multiple roles:
- Biocide Development : Researchers explore this compound's potential in developing new biocides for agricultural applications, particularly against plant pathogens.
- Microbial Studies : Its effectiveness against specific microorganisms makes it a subject of interest in microbiological studies aimed at understanding microbial resistance and control strategies.
Case Studies
-
Fungal Inhibition Study :
- A study investigated the antifungal efficacy of this compound against Aspergillus niger. Results indicated a significant reduction in fungal growth at varying concentrations, highlighting its potential use in food preservation.
-
Antibacterial Activity Assessment :
- Research conducted on the antibacterial properties of this compound revealed effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting its application in sanitizing formulations and food safety practices.
- Cosmetic Formulation Analysis :
Mechanism of Action
Sodium anisate exerts its antimicrobial effects by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death. It targets the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents. This disruption ultimately inhibits the growth and proliferation of microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
p-Anisic Acid (4-Methoxybenzoic Acid)
- Structure : Parent acid of sodium anisate (C₈H₈O₃).
- Properties: Exhibits fluorescence peaks at excitation 279 nm and emission 305 nm . Synthesized via oxidation (75% yield with KMnO₄, 41% with K₂Cr₂O₇) .
- Applications : Antimicrobial agent; precursor for esters (e.g., methyl anisate) and salts (e.g., this compound). Unlike this compound, it lacks pH-modulating salt properties .
Methyl Anisate (Methyl 4-Methoxybenzoate)
- Structure : Methyl ester of p-anisic acid (C₉H₁₀O₃).
- Synthesis : 63% yield via esterification of p-anisic acid .
- Characterization :
- Applications : Flavoring agent, pharmaceutical intermediate, and volatile compound in fungi (Trametes suaveolens) .
Benzyl Anisate
- Structure : Benzyl ester of p-anisic acid (C₁₅H₁₄O₃).
- Sources : Produced by marine-derived Penicillium brevicompactum under epigenetic modulation .
p-Hydroxyphenethyl Anisate
- Structure: Phenolic ester derivative (C₁₆H₁₆O₄).
- Sources: Isolated from Notopterygium incisum and Cerbera manghas .
Functional Comparison with Preservative Blends
Sodium Levulinate
- Synergy : Often combined with this compound in skincare (e.g., REVERIE formulations). Both are plant-derived (levulinate from corn, anisate from basil) and provide antimicrobial protection while acidifying skin pH .
- Safety: Non-irritating at concentrations ≤0.1% .
Sodium Benzoate
- Structure : Sodium salt of benzoic acid (C₇H₅NaO₂).
- Comparison : Both are preservatives, but this compound offers additional anti-inflammatory benefits and is less pH-dependent for efficacy .
Data Tables
Table 1: Structural and Functional Comparison
Compound | Molecular Formula | Key Functional Groups | Primary Applications | Natural Sources |
---|---|---|---|---|
This compound | C₈H₇NaO₃ | Carboxylate, Methoxy | Preservative, pH balancer | Anise, Basil |
Methyl Anisate | C₉H₁₀O₃ | Ester, Methoxy | Flavoring, Synthesis intermediate | Fungi, Synthetic |
p-Hydroxyphenethyl Anisate | C₁₆H₁₆O₄ | Phenolic ester | Bioactive compound | Cerbera manghas |
Benzyl Anisate | C₁₅H₁₄O₃ | Benzyl ester | Pharmacological metabolite | Marine fungi |
Biological Activity
Sodium anisate, the sodium salt of p-anisic acid, is an organic compound derived from natural sources such as star anise (Illicium verum) and fennel (Foeniculum vulgare). It has gained attention for its biological activity , particularly its antimicrobial properties, making it valuable in food preservation and cosmetic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Formula : C₈H₇NaO₃
- Molar Mass : 174.13 g/mol
- Structure : this compound consists of a benzene ring with a methoxy group (OCH₃) at the para position and a sodium cation (Na⁺) linked to a carboxylic acid group (COOH) .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a variety of microorganisms, including bacteria and fungi. The following studies highlight its effectiveness:
1. Fungal Inhibition
This compound has been shown to inhibit the growth of common spoilage fungi such as:
- Aspergillus niger
- Aspergillus flavus
A study published in Scientific Data demonstrated that this compound effectively reduces fungal growth, making it a suitable preservative in food products .
2. Bacterial Inhibition
Research published in the Journal of Applied Microbiology indicated that this compound displays antibacterial activity against:
- Staphylococcus aureus
- Escherichia coli
These bacteria are often implicated in food contamination, and this compound's ability to inhibit their growth enhances its utility as a preservative .
The exact mechanism through which this compound exerts its antimicrobial effects is not fully elucidated; however, several hypotheses have been proposed:
- Membrane Disruption : this compound may disrupt microbial cell membranes, leading to leakage of cellular contents and subsequent cell death.
- Interference with Metabolic Processes : It could also interfere with essential metabolic processes within the microorganisms, further inhibiting their growth .
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial effectiveness of this compound compared to other compounds:
Compound | Target Microorganisms | Activity Level |
---|---|---|
This compound | Aspergillus niger, E. coli | High |
Sodium Benzoate | Various yeasts | Moderate |
Potassium Sorbate | Yeasts and molds | High |
Sodium Propionate | Bacteria | Moderate |
Case Study 1: Food Preservation
A study investigated the effectiveness of this compound in extending the shelf life of bread. The results indicated that bread treated with this compound showed significantly lower levels of mold growth compared to untreated samples over a period of two weeks.
Case Study 2: Cosmetic Applications
In cosmetic formulations, this compound has been incorporated as a preservative due to its antimicrobial properties. A comparative study showed that products containing this compound had lower microbial counts than those without it, highlighting its efficacy in personal care products .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Sodium Anisate, and how can purity be validated?
this compound is typically synthesized via esterification and saponification of anisic acid (4-methoxybenzoic acid). A common method involves reacting ethyl anisate with sodium ethoxide under controlled conditions, followed by purification through recrystallization or solvent extraction . Purity validation requires analytical techniques such as NMR (nuclear magnetic resonance) to confirm molecular structure and HPLC (high-performance liquid chromatography) to quantify impurities. Melting point determination (278.3°C at 760 mmHg) and CAS registry verification (536-45-8) are also critical .
Q. What physicochemical properties of this compound are essential for its role as a preservative in laboratory formulations?
Key properties include its solubility in polar solvents (enhancing bioavailability in aqueous matrices), pH-regulating capacity (acting as a buffering agent), and antimicrobial activity against gram-positive bacteria and fungi. Its stability under varying temperatures (decomposition point ~115.5°C) and low vapor pressure (0.00206 mmHg at 25°C) make it suitable for long-term storage .
Q. How does this compound inhibit microbial growth at the molecular level?
The compound disrupts microbial cell membranes via its anisic acid moiety, which penetrates lipid bilayers and interferes with proton gradients. Additionally, its carboxylate group chelates essential metal ions (e.g., Mg²⁺, Ca²⁺), impairing enzymatic functions critical for microbial survival .
Advanced Research Questions
Q. What experimental design considerations are critical when studying this compound’s stability under varying pH and temperature conditions?
Researchers must employ accelerated stability testing (e.g., Arrhenius modeling) to predict degradation kinetics. Controlled variables should include pH (3–9 range), temperature (25–100°C), and exposure to UV light. Analytical endpoints should quantify residual this compound (via UV-Vis spectroscopy) and identify degradation products (using GC-MS) .
Q. How can contradictory data on this compound’s antimicrobial efficacy across studies be resolved?
Discrepancies often arise from differences in microbial strains, formulation matrices, or assay protocols. A meta-analysis approach, as outlined in systematic reviews by the National Academy of Sciences, is recommended: standardize test organisms (e.g., Staphylococcus aureus ATCC 6538), use consistent MIC (minimum inhibitory concentration) protocols, and control for matrix effects (e.g., presence of surfactants) .
Q. What advanced spectroscopic or chromatographic methods are optimal for characterizing this compound in complex mixtures?
LC-MS (liquid chromatography-mass spectrometry) provides high sensitivity for trace analysis, while FTIR (Fourier-transform infrared spectroscopy) confirms functional groups (e.g., methoxy and carboxylate peaks at 1250 cm⁻¹ and 1580 cm⁻¹, respectively). For structural elucidation, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) is advised .
Q. How can researchers address challenges in scaling up this compound synthesis while minimizing byproducts?
Kinetic studies using reaction calorimetry can optimize sodium ethoxide catalyst ratios and reaction times to reduce side products like ethyl acetoacetate. Continuous-flow reactors may improve yield consistency, and green chemistry principles (e.g., solvent recycling) should be integrated to enhance sustainability .
Q. Methodological Guidance
- Data Presentation : Use tables to summarize stability data (e.g., degradation rates at different pH levels) and figures for kinetic models (e.g., Arrhenius plots). Raw datasets should be archived in supplementary materials .
- Reproducibility : Document synthesis protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including exact molar ratios, solvent grades, and purification steps .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding from cosmetic industries) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Properties
IUPAC Name |
sodium;4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETSDHMVQHOYPB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-09-4 (Parent) | |
Record name | Sodium anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00201818 | |
Record name | Sodium anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-45-8 | |
Record name | Sodium anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM ANISATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9WFJ28MV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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